6-Methoxy-6-methylheptan-2-ol
Description
6-Methoxy-6-methylheptan-2-ol (C₉H₂₀O₂) is a branched secondary alcohol featuring a methoxy (-OCH₃) and methyl (-CH₃) group at the 6th carbon and a hydroxyl (-OH) group at the 2nd position of a heptane backbone. The compound’s stereochemistry and branching may contribute to unique physical and chemical properties, such as boiling point, viscosity, and reactivity .
Properties
Molecular Formula |
C9H20O2 |
|---|---|
Molecular Weight |
160.25 g/mol |
IUPAC Name |
6-methoxy-6-methylheptan-2-ol |
InChI |
InChI=1S/C9H20O2/c1-8(10)6-5-7-9(2,3)11-4/h8,10H,5-7H2,1-4H3 |
InChI Key |
SFKKKALXGOIRHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)(C)OC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
Table 1: Key Structural and Functional Comparisons
Physical and Chemical Properties
- Polarity and Solubility: The methoxy group in this compound enhances polarity compared to 6-Methylheptan-3-ol, likely improving solubility in ethanol (similar to 6-Methyl-5-hepten-2-one, which is soluble in 70% alcohol ). Unsaturated analogs like 6-Methyl-5-hepten-2-ol exhibit lower boiling points due to reduced van der Waals interactions .
- Reactivity: Primary alcohols (e.g., 2-Methyl-1-pentanol ) oxidize more readily than secondary alcohols like this compound. The methoxy group may participate in ether-specific reactions, such as nucleophilic substitutions, absent in non-ether analogs.
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